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molecular formula C10H10FN B8520229 2-But-1-ynyl-4-fluorophenylamine

2-But-1-ynyl-4-fluorophenylamine

Cat. No. B8520229
M. Wt: 163.19 g/mol
InChI Key: QYBNVOKFYIYZAH-UHFFFAOYSA-N
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Patent
US09161927B2

Procedure details

80 ml of tetrahydrofuran is placed under argon. 5 g 4-fluoro-2-iodophenylamine, 0.74 g dichlorobis(triphenylphosphine) palladium(II), 0.2 g copper iodide and 8.8 ml triethylamine are added. 4 g gaseous 1-butyne are passed through the suspension. The reaction mixture is stirred under argon for 15 hours at ambient temperature, then filtered through Celite and evaporated to dryness. 3.4 g product are obtained in the form of a solid. 1H NMR (400 MHz, DMSO): 2.45 (2H, q); 1.18 (3H, t).
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
dichlorobis(triphenylphosphine) palladium(II)
Quantity
0.74 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Quantity
8.8 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1[CH2:5][CH2:4][CH2:3][CH2:2]1.[F:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[C:9](I)[CH:8]=1.C#CCC>[Cu](I)I.C(N(CC)CC)C>[C:2]([C:11]1[CH:12]=[C:7]([F:6])[CH:8]=[CH:9][C:10]=1[NH2:13])#[C:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)N)I
Name
dichlorobis(triphenylphosphine) palladium(II)
Quantity
0.74 g
Type
reactant
Smiles
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
8.8 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
C#CCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred under argon for 15 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(#CCC)C1=C(C=CC(=C1)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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